molecular formula C15H30O2 B1674694 13-Methyltetradecanoic acid CAS No. 2485-71-4

13-Methyltetradecanoic acid

Cat. No. B1674694
CAS RN: 2485-71-4
M. Wt: 242.4 g/mol
InChI Key: ZOCYQVNGROEVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Methyltetradecanoic acid (13-MTD) is a fatty acid known to induce apoptosis or “programmed cell death” of certain human cancer cells . It was originally purified from a soy fermentation product and can be chemically synthesized . The synthesized form contains the same biological property as its natural form .


Synthesis Analysis

13-MTD is a saturated branched-chain fatty acid that can be obtained from soy fermentation products . It is also used for the biosynthesis of methyl-branched polyhydroxyalkanoates .


Molecular Structure Analysis

The molecular formula of 13-MTD is C15H30O2 . It has a molecular weight of 242.40 . The IUPAC Standard InChI is InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3, (H,16,17) .


Chemical Reactions Analysis

The anticancer activity of BCFAs like 13-MTD was adversely affected by larger branching groups but significantly improved by the incorporation of a cis-Δ11 double bond into the BCFA alkyl chain . This provides new structure-activity relationship insights that may be used to develop BCFAs with improved potency and therapeutic potential .


Physical And Chemical Properties Analysis

13-MTD has a density of 0.894 g/cm3 . Its boiling point is 355.5ºC at 760 mmHg . The melting point is not available . The flash point is 197.4ºC .

Scientific Research Applications

Neuroprotection and Cerebral Ischemia/Reperfusion Injury

13-Methyltetradecanoic acid has shown promise in mitigating cerebral ischemia/reperfusion injury. It stabilizes cell membranes and exhibits anti-inflammatory, antioxidant, and anti-apoptotic effects. In a study, it effectively reduced infarct volume, mitigated cerebral edema, and increased the expression of basic fibroblast growth factor and vascular endothelial growth factor, highlighting its neuroprotective effects (Juan Yu et al., 2016).

Anti-Tumor Activity

Research has demonstrated that this compound exhibits significant anti-tumor activity. It induces apoptosis in T-cell non-Hodgkin’s lymphoma cell lines in vitro and inhibits tumor growth in vivo through mechanisms including the down-regulation of AKT phosphorylation and activation of caspase-3. This suggests a potential approach for treating T-cell lymphomas (Q. Cai et al., 2013).

Mechanisms of Inducing Apoptotic Cell Death

Further studies have explored the mechanisms by which this compound induces apoptotic cell death in various cancer cell lines. It has been shown to cause tumor cell death through rapid induction of apoptosis, effectively inhibiting the in vitro and in vivo growth of various cancer cell lines without significant toxic side effects. This positions this compound as a potential candidate for chemotherapy (Z. Yang et al., 2000).

Incorporation into Cellular Lipids and Caspase-independent Apoptosis

Investigations into the incorporation of this compound into cellular lipids of breast cancer cells have provided insights into its mechanism of action. It was found to induce apoptosis via a caspase-independent pathway, involving the disruption of mitochondrial integrity and the nuclear translocation of apoptosis-inducing factor, providing more understanding of its anti-cancer properties (Sawitree Wongtangtintharn et al., 2005).

Marine Fatty Acid Synthesis and Cytotoxicity

This compound has also been synthesized and tested for its cytotoxicity to leukemia cell lines, demonstrating the potential for developing new therapeutic agents from marine fatty acids. The synthesis approach utilized is of general applicability, indicating that this compound and similar compounds could have broad implications in medicinal chemistry and drug development (N. Carballeira et al., 2003).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of 13-MTD .

properties

IUPAC Name

13-methyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCYQVNGROEVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179552
Record name 13-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2485-71-4, 50973-09-6
Record name 13-Methyltetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2485-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Methyltetradecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 13-Methylmyristic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 13-METHYLTETRADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09T9M1LTY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

13-methyltetradecanoic acid is synthesized electrolytically from isovaleric acid and methyl hydrogen dodecanedioate in methanolic solution, based on Kolbe electrolysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Magnesium (1.5 g) was added to a solution of 1-bromo-12-methyltridecane (15.0 g) in tetrahydrofuran (200 ml). The mixture was refluxed for 10 minutes under nitrogen atmosphere and stirred for 1 hour at room temperature. A solid of carbon dioxide (50 g) was added to the mixture. To the mixture was added a mixture of 1% hydrochloric acid (300 ml) and ethyl acetate (150 ml). The organic layer was washed with water, dried over magnesium sulfate and evaporated. The residue was chromatographed on a silica gel column eluting with chloroform to give 13-methyltetradecanoic acid as an oil (7.54 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
1-bromo-12-methyltridecane
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Methyltetradecanoic acid
Reactant of Route 2
Reactant of Route 2
13-Methyltetradecanoic acid
Reactant of Route 3
Reactant of Route 3
13-Methyltetradecanoic acid
Reactant of Route 4
Reactant of Route 4
13-Methyltetradecanoic acid
Reactant of Route 5
Reactant of Route 5
13-Methyltetradecanoic acid
Reactant of Route 6
Reactant of Route 6
13-Methyltetradecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.